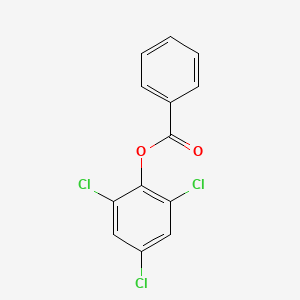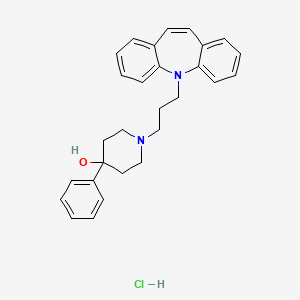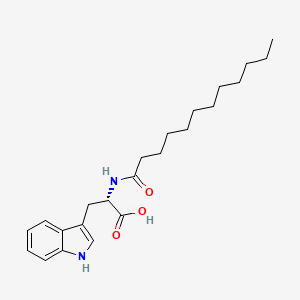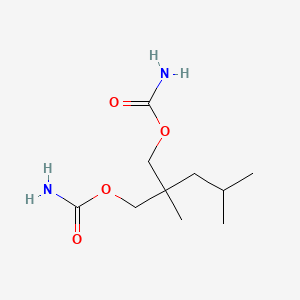
2,4,6-Trichlorophenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichlorophenyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a 2,4,6-trichlorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl benzoate typically involves the esterification of 2,4,6-trichlorophenol with benzoic acid or its derivatives. One common method is the reaction of 2,4,6-trichlorophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 2,4,6-Trichlorophenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorophenol and benzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as 2,4,6-trichloroaniline or 2,4,6-trichlorothiophenol can be formed.
Hydrolysis: The major products are 2,4,6-trichlorophenol and benzoic acid.
科学的研究の応用
2,4,6-Trichlorophenyl benzoate has several applications in scientific research:
作用機序
The mechanism of action of 2,4,6-Trichlorophenyl benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
2,4,6-Trichlorophenol: Shares the trichlorophenyl moiety but lacks the benzoate group.
2,4,6-Tribromophenyl benzoate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 2,4,6-Trichlorophenyl benzoate is unique due to its specific combination of the trichlorophenyl and benzoate groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
24003-11-0 |
|---|---|
分子式 |
C13H7Cl3O2 |
分子量 |
301.5 g/mol |
IUPAC名 |
(2,4,6-trichlorophenyl) benzoate |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-6-10(15)12(11(16)7-9)18-13(17)8-4-2-1-3-5-8/h1-7H |
InChIキー |
RHEZJKZNYHZXMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)

![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)

![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)


![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)


![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
